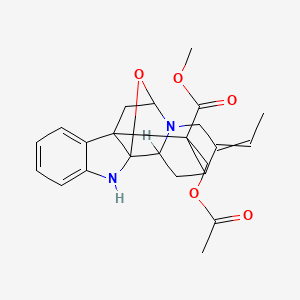
1-Amprr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amprr is a synthetic compound with unique chemical properties that have garnered significant interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amprr typically involves a multi-step process. The initial step often includes the formation of a precursor compound through a series of reactions involving common reagents such as aldehydes, ketones, and amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the efficient separation and purification of the compound, ensuring that it meets the stringent quality standards required for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
1-Amprr undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amprr has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 1-Amprr involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
1-Amprr is often compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as this compound analogs, structurally related amines, and substituted benzene derivatives.
Uniqueness: This compound stands out due to its higher stability, broader range of reactivity, and potential for diverse applications in research and industry .
Propiedades
Número CAS |
150473-01-1 |
|---|---|
Fórmula molecular |
C25H34N6O9 |
Peso molecular |
562.58 |
Nombre IUPAC |
2-amino-6-[(1R)-1-[4-[(2S,3S,4R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,3,4-trihydroxypentyl]anilino]ethyl]-7-methyl-1H-pteridin-4-one |
InChI |
InChI=1S/C25H34N6O9/c1-10(17-11(2)28-22-18(29-17)23(38)31-25(26)30-22)27-13-5-3-12(4-6-13)7-14(33)19(35)15(34)9-39-24-21(37)20(36)16(8-32)40-24/h3-6,10,14-16,19-21,24,27,32-37H,7-9H2,1-2H3,(H3,26,28,30,31,38)/t10-,14+,15-,16-,19+,20-,21-,24+/m1/s1 |
Clave InChI |
AECQMTWOUJIFDR-QNQFMRPXSA-N |
SMILES |
CC1=NC2=C(C(=O)N=C(N2)N)N=C1C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)CO)O)O)O)O)O |
Sinónimos |
1-(4-((1-(2-amino-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-(1-ribofuranosyl)ribitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


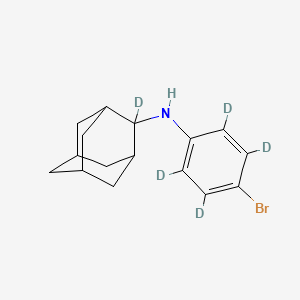


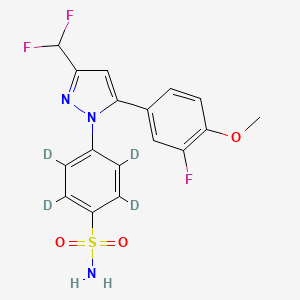
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
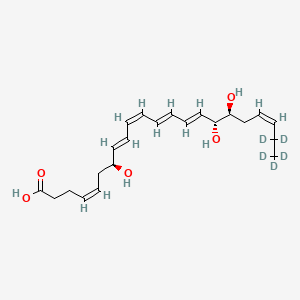
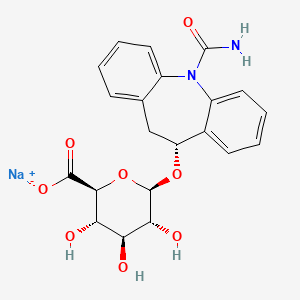
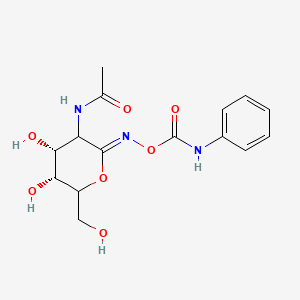
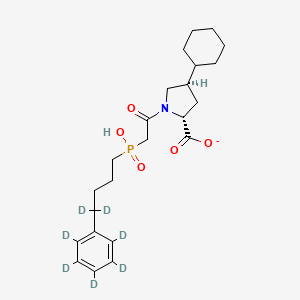
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
